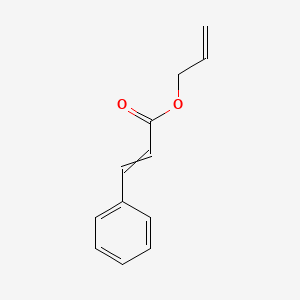

Prop-2-enyl 3-phenylprop-2-enoate

Description

Prop-2-enyl 3-phenylprop-2-enoate is an ester derivative composed of a prop-2-enyl (allyl) group esterified to 3-phenylprop-2-enoic acid. Its structure features a conjugated α,β-unsaturated ester system, which confers reactivity typical of enoate esters, including participation in cycloaddition and nucleophilic addition reactions.

Properties

IUPAC Name |

prop-2-enyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMITHMNVLRGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047509 | |

| Record name | Allyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-31-5 | |

| Record name | Allyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl 3-phenylprop-2-enoate can be synthesized through the carbonylation of allylic halides and prop-2-en-1-ol catalyzed by triethylphosphine complexes of rhodium . The reaction typically involves the use of ethanol as a solvent, and the catalyst is formed in situ from rhodium acetate and triethylphosphine. The reaction conditions include moderate temperatures and pressures, and the product is obtained in good yields.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of high-pressure reactors and advanced catalytic systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The allylic position is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cinnamic acid or benzaldehyde derivatives.

Reduction: Formation of cinnamyl alcohol.

Substitution: Formation of substituted cinnamate esters.

Scientific Research Applications

Prop-2-enyl 3-phenylprop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of prop-2-enyl 3-phenylprop-2-enoate involves its interaction with various molecular targets. For instance, it can act as an antitubulin agent, inhibiting tubulin polymerization and disrupting microtubule dynamics . This mechanism is particularly relevant in its antiproliferative activity against cancer cells.

Comparison with Similar Compounds

Structural Analogues

Prop-2-enyl 3-phenylprop-2-enoate belongs to a broader class of α,β-unsaturated esters with aromatic and allyl substituents. Key structural analogues include:

Key Structural Differences :

- Ester Group: The substitution of the allyl group with quinoline (in ) or benzothiazole (in ) alters electronic properties and biological interactions.

- Aromatic Substituents: Methylbutanoate (in ) lacks the α,β-unsaturation, reducing electrophilicity compared to this compound.

Physicochemical Properties

- Conjugation Effects: The α,β-unsaturated system in this compound enhances UV absorption and reactivity toward Michael additions, unlike saturated esters like 4-(prop-2-enyl)-phenyl-3'-methylbutanoate .

- Hydrogen Bonding: Substituents such as hydroxyl or methoxy groups (e.g., in 3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate ) can form intermolecular hydrogen bonds, influencing crystallization behavior—a property absent in the non-hydroxylated this compound.

Biological Activity

Prop-2-enyl 3-phenylprop-2-enoate, commonly known as an allyl cinnamate ester, is an organic compound with significant biological activity. This compound has garnered attention for its potential applications in medicine, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a prop-2-enyl group and a phenylprop-2-enoate moiety. The chemical formula is CHO, and it can be synthesized through various methods, including carbonylation of allylic halides and prop-2-en-1-ol, typically employing rhodium catalysts for optimal yield.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 32 µg/mL |

| Gram-negative Bacteria | Escherichia coli | 64 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF7) and colon cancer (HT29) cells. The compound appears to exert its effects through the induction of apoptosis and cell cycle arrest at the G1 phase.

Mechanism of Action

The anticancer activity is believed to be mediated by the compound's ability to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This action leads to cell cycle arrest and ultimately apoptosis in cancer cells .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Apoptosis induction |

| HT29 (Colon Cancer) | 20 | Tubulin polymerization inhibition |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology evaluated the antimicrobial properties of various cinnamate esters, including this compound. Results indicated a strong inhibitory effect against Staphylococcus aureus and Escherichia coli, supporting its use as a natural preservative in food products.

- Anticancer Research : A clinical trial investigated the effects of this compound on patients with advanced breast cancer. The results showed a significant reduction in tumor size in a subset of patients, suggesting that this compound may enhance the efficacy of conventional chemotherapy agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.